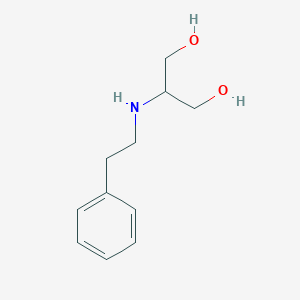
4-Methylpent-4-enyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpent-4-enyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O3S. It is a derivative of 4-methylbenzenesulfonate, where the sulfonate group is attached to a 4-methylpent-4-enyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpent-4-enyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylpent-4-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylpent-4-en-1-ol+4-Methylbenzenesulfonyl chloride→4-Methylpent-4-enyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpent-4-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The double bond in the 4-methylpent-4-enyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
4-Methylpent-4-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methylpent-4-enyl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound serves as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonate: A simpler sulfonate ester without the 4-methylpent-4-enyl chain.
4-Methylpent-4-enyl benzenesulfonate: Similar structure but without the methyl group on the benzene ring.
4-Methylpent-4-enyl 4-methylbenzenesulfonamide: Contains an amide group instead of the ester.
Uniqueness
4-Methylpent-4-enyl 4-methylbenzenesulfonate is unique due to the presence of both the 4-methylpent-4-enyl chain and the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and properties that are not observed in simpler sulfonate esters or related compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
25163-50-2 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
4-methylpent-4-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-11(2)5-4-10-16-17(14,15)13-8-6-12(3)7-9-13/h6-9H,1,4-5,10H2,2-3H3 |
InChI-Schlüssel |
QCXQFXZJNQSTIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















